2,3-Dimethyl-4-penten-2-ol

Thermal stability Distillation Process engineering

2,3-Dimethyl-4-penten-2-ol (CAS 19781-52-3) is a tertiary allylic alcohol with molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol. It features a pentenyl backbone substituted with methyl groups at the 2- and 3-positions, endowing it with a unique steric and electronic profile.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 19781-52-3
Cat. No. B026450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-4-penten-2-ol
CAS19781-52-3
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC(C=C)C(C)(C)O
InChIInChI=1S/C7H14O/c1-5-6(2)7(3,4)8/h5,8H,1-4H3/b6-5+
InChIKeyPGCNLWGJQKSWAP-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-4-penten-2-ol (CAS 19781-52-3): Procurement-Ready Overview of a Differentiated Tertiary Allylic Alcohol


2,3-Dimethyl-4-penten-2-ol (CAS 19781-52-3) is a tertiary allylic alcohol with molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol [1]. It features a pentenyl backbone substituted with methyl groups at the 2- and 3-positions, endowing it with a unique steric and electronic profile [2]. Classified as acutely toxic if swallowed (Acute Tox. 4, H302), it is intended strictly for research and industrial use, not for human therapeutic application .

Why 2,3-Dimethyl-4-penten-2-ol Cannot Be Simply Replaced by Unsubstituted or Mono‑Methyl 4-Penten-2-ols


In-class 4-penten-2-ol derivatives exhibit divergent physical properties, reactivity profiles, and synthetic utility that preclude simple interchange. The additional methyl groups on 2,3-dimethyl-4-penten-2-ol fundamentally alter boiling point, density, and flash point compared to unsubstituted or mono‑methyl analogs, as quantified in Section 3 . Furthermore, the distinct steric environment influences reaction outcomes: while unsubstituted 4-penten-2-ol serves as a chiral building block for natural product synthesis , the dimethyl substitution pattern in 2,3-dimethyl-4-penten-2-ol imparts unique regioselectivity in cyclization cascades [1] and enables distinct reactivity in cross‑coupling transformations [2]. Substituting a generic analog risks compromised yield, altered stereoselectivity, or outright reaction failure.

Quantitative Differentiation Guide: 2,3-Dimethyl-4-penten-2-ol vs. Closest 4-Penten-2-ol Analogs


Elevated Boiling Point: 2,3-Dimethyl-4-penten-2-ol (142.8°C) vs. Unsubstituted 4-Penten-2-ol (115–116°C)

2,3-Dimethyl-4-penten-2-ol exhibits a boiling point of 142.8°C at 760 mmHg , which is approximately 27°C higher than unsubstituted 4-penten-2-ol (115–116°C at 760 mmHg) . This substantial increase reflects the impact of two additional methyl substituents on intermolecular interactions.

Thermal stability Distillation Process engineering

Flash Point Divergence: 2,3-Dimethyl-4-penten-2-ol (49.9°C) vs. Unsubstituted 4-Penten-2-ol (25–30°C)

The flash point of 2,3-dimethyl-4-penten-2-ol is reported as 49.9°C (closed cup) , nearly doubling the flash point range of unsubstituted 4-penten-2-ol, which is typically 25–30°C . This difference translates to a higher threshold temperature for flammability.

Safety Handling Flammability

Synthesis Yield Comparison: Grignard Approach Yields ~49% for 2,3-Dimethyl-4-penten-2-ol vs. Optimized One‑Step ~81% for Mono‑Methyl Analog

A reported synthesis of 2,3-dimethyl-4-penten-2-ol via reaction of 3‑chloro‑1‑butene with acetone proceeds in approximately 49% yield . In contrast, the structurally simpler 2‑methyl‑4‑penten‑2‑ol can be synthesized via an optimized one‑step process achieving yields up to 81.3% .

Synthetic efficiency Process chemistry Cost analysis

Predicted LogP Increase: XLogP3 1.6 for 2,3-Dimethyl-4-penten-2-ol vs. 1.3 for 2‑Methyl‑4‑penten‑2‑ol

The computed XLogP3 value for 2,3-dimethyl-4-penten-2-ol is 1.6 [1], while the structurally related 2‑methyl‑4‑penten‑2‑ol has an XLogP3 of 1.3 . This 0.3‑unit increase corresponds to a predicted ~2‑fold higher lipophilicity.

Lipophilicity Partitioning QSAR

Cyclization Stereoselectivity: Class of 4‑Pentenols Delivers >99% 2,5‑trans‑Selectivity, a Benchmark for Substituted Derivatives

While no direct comparative study isolates 2,3‑dimethyl‑4‑penten‑2‑ol, the broader class of 4‑pentenols undergoes oxidative cyclization with exceptional stereocontrol. Specifically, stereodefined 1,2‑di‑ and 1,2,2‑trisubstituted 4‑pentenols yield diastereomerically pure tetrahydrofurans with >99% 2,5‑trans‑selectivity in aerobic oxidation/homolytic substitution cascades [1].

Stereoselective synthesis Tetrahydrofuran Cascade reactions

Distinct Downstream Utility: 2,3-Dimethyl-4-penten-2-ol as a Cross‑Coupling Partner in Fragrance and Specialty Chemical Synthesis

2,3‑Dimethyl‑4‑penten‑2‑ol is explicitly utilized as an intermediate in the production of fragrances, pharmaceuticals, and specialty chemicals, leveraging its reactivity in palladium‑catalyzed cross‑coupling reactions to generate structurally diverse derivatives [1]. Unsubstituted 4‑penten‑2‑ol, while also used in chiral synthesis (e.g., (−)‑cladospolide C), lacks the methyl substitution that can influence regioselectivity and coupling efficiency.

Cross‑coupling Palladium catalysis Fragrance intermediates

High‑Value Application Scenarios for 2,3-Dimethyl-4-penten-2-ol Based on Quantitative Differentiation


Stereoselective Synthesis of Polysubstituted Tetrahydrofurans

Leveraging the >99% 2,5‑trans‑stereoselectivity observed in oxidative cyclizations of substituted 4‑pentenols [1], 2,3‑dimethyl‑4‑penten‑2‑ol can be employed as a substrate for cascade reactions delivering stereochemically pure tetrahydrofuran derivatives. The dimethyl substitution pattern is critical for achieving the high diastereoselectivity documented in the class, making this compound a preferred starting material over unsubstituted 4‑penten‑2‑ol.

Palladium‑Catalyzed Cross‑Coupling for Fragrance Intermediates

As a tertiary allylic alcohol with documented utility in palladium‑catalyzed cross‑coupling [2], 2,3‑dimethyl‑4‑penten‑2‑ol serves as a versatile building block for constructing complex fragrance and pharmaceutical precursors. Its methyl substitution may enhance regioselectivity and steric control in coupling events, offering advantages over mono‑substituted or unsubstituted analogs.

Process Development Where Higher Flash Point Mitigates Safety Risks

With a flash point of 49.9°C, significantly higher than the 25–30°C range of unsubstituted 4‑penten‑2‑ol , 2,3‑dimethyl‑4‑penten‑2‑ol presents a reduced ignition hazard during handling and reactor charging. This property is particularly valuable in pilot‑scale or production environments where safety margins are paramount and where flammable solvents with low flash points require special precautions.

Thermal Distillation and Purification in Multi‑Step Syntheses

The elevated boiling point of 142.8°C (vs. 115–116°C for 4‑penten‑2‑ol) enables its use in reactions conducted at higher temperatures without evaporative loss, while also simplifying separation from lower‑boiling by‑products. This thermal window is advantageous in telescoped processes where intermediate purification by distillation is required.

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